Tin(II) sulfide - 12067-23-1

Tin(II) sulfide

Catalog Number: EVT-7934410
CAS Number: 12067-23-1
Molecular Formula: SnS
SSn
Molecular Weight: 150.78 g/mol
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Product Introduction

Synthesis Analysis

Methods of Synthesis

Several methods are employed to synthesize tin(II) sulfide, each influencing the material's properties:

  1. Chemical Vapor Deposition: This method involves the deposition of tin(II) sulfide on substrates from vaporized precursors. It allows for the growth of high-quality single crystals or nanostructures .
  2. Sonochemical Synthesis: Utilizing ultrasonic waves, this technique promotes chemical reactions that yield tin(II) sulfide under specific conditions, such as varying solvent types and precursor ratios. This method has been shown to enhance crystallinity and control particle size .
  3. Bridgman–Stockbarger Technique: This is a traditional method for growing single crystals by slowly cooling a molten mixture of tin and sulfur .
  4. Successive Ionic Layer Adsorption and Reaction (SILAR): This method involves alternating immersion of substrates in solutions containing tin and sulfur ions, promoting layer-by-layer growth of thin films .

Technical Details

The synthesis parameters, such as temperature, pressure, and precursor concentrations, significantly affect the morphology and electrical properties of the resulting tin(II) sulfide. For instance, higher temperatures during chemical vapor deposition can lead to better crystallinity but may also require careful control to prevent oxidation .

Molecular Structure Analysis

Structure

Tin(II) sulfide crystallizes in an orthorhombic lattice structure where each tin ion coordinates with three sulfur ions in a tetrahedral arrangement. The remaining valence electrons of tin occupy a lone pair position, contributing to its semiconductor characteristics .

Data

  • Density: Approximately 5.22 g/cm³.
  • Melting Point: 882 °C.
  • Bandgap Energy: Typically around 1.3 eV for bulk material; variations exist depending on synthesis methods and conditions .
Chemical Reactions Analysis

Tin(II) sulfide participates in various chemical reactions that are essential for its synthesis and application:

  1. Formation Reaction: The direct reaction between elemental tin and sulfur at elevated temperatures yields tin(II) sulfide:
    Sn+SSnS\text{Sn}+\text{S}\rightarrow \text{SnS}
  2. Oxidation Reactions: Tin(II) sulfide can oxidize in the presence of oxygen to form tin oxide and sulfur dioxide:
    2SnS+3O22SnO2+2SO22\text{SnS}+3\text{O}_2\rightarrow 2\text{SnO}_2+2\text{SO}_2

These reactions highlight the stability of tin(II) sulfide under controlled conditions but also its susceptibility to oxidation when exposed to atmospheric conditions.

Mechanism of Action

The mechanism by which tin(II) sulfide functions as a semiconductor involves its electronic structure and charge carrier dynamics:

  • Charge Carrier Generation: Upon exposure to light or electrical stimulation, electrons can be excited from the valence band to the conduction band, creating holes in the valence band. This process is crucial for photovoltaic applications.
  • P-Type Conductivity: Due to the presence of holes as majority carriers, tin(II) sulfide exhibits p-type conductivity, facilitating charge transport within devices such as solar cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tin(II) sulfide typically appears as dark brown or black solid.
  • Solubility: It is insoluble in water but soluble in concentrated acids.

Chemical Properties

  • Stability: Tin(II) sulfide is relatively stable under inert conditions but can degrade upon exposure to air due to oxidation.
  • Reactivity: Reacts with strong oxidizers and acids; it can also form complexes with certain ligands.

Relevant data includes its high absorption coefficient across visible and near-infrared regions, making it an excellent candidate for light-harvesting applications .

Applications

Tin(II) sulfide has garnered attention for its diverse applications:

  1. Photovoltaic Devices: Its optimal bandgap makes it suitable for use in thin film solar cells, where it can contribute to efficient light absorption and energy conversion.
  2. Photodetectors: Due to its semiconductor properties, tin(II) sulfide is utilized in photodetector technologies for sensing applications.
  3. Thermoelectric Devices: The material's unique properties allow it to be explored for thermoelectric applications, where it can convert temperature differences into electrical voltage.
  4. Optoelectronic Devices: Its ability to function as a p-type semiconductor enables its use in various optoelectronic devices including light-emitting diodes and lasers .
Introduction to Tin(II) Sulfide Research Landscape

Historical Evolution of Tin(II) Sulfide in Materials Science

Tin(II) sulfide (SnS) has traversed a remarkable scientific journey since its initial identification as the mineral Herzenbergite. Early research focused primarily on its naturally occurring orthorhombic crystal structure (space group Pnma), which features layered arrangements bound by weak van der Waals forces. This structural characteristic enables mechanical exfoliation into atomically thin sheets, analogous to black phosphorus [1] [2]. The mid-20th century witnessed significant breakthroughs in synthetic methodologies, particularly the development of Chemical Vapor Transport (CVT) using iodine as a transporting agent (Sn + S + I₂ → SnI₂ + S → SnS + I₂) and the Bridgman-Stockbarger technique. These methods enabled the production of high-purity single crystals essential for fundamental property characterization [1] [4].

The 2010s marked a pivotal period with the discovery of novel polymorphs. Researchers identified the cubic π-SnS phase (space group P2₁3) through electron diffraction studies, exhibiting a distinct lattice parameter (a = 11.595 Å) and an indirect bandgap of ~1.53–1.74 eV [1] [2]. Concurrently, the high-temperature β-SnS phase (space group Cmcm) was characterized, emerging above 905 K through a second-order phase transition [2] [4]. These discoveries expanded SnS’s functional versatility and stimulated research into phase-dependent property engineering.

Table 1: Evolution of Key SnS Polymorphs

PolymorphCrystal SystemSpace GroupLattice Parameters (Å)Bandgap (eV)
α-SnS (Herzenbergite)OrthorhombicPnmaa=4.32, b=11.20, c=3.981.20–1.37 (direct)
β-SnSOrthorhombicCmcma=4.23, c=11.51N/A
π-SnSCubicP2₁3a=11.5951.53–1.74 (indirect)

The advent of two-dimensional (2D) SnS research around 2015 revealed layer-dependent electronic properties. Ultrasonic exfoliation produced few-layer nanosheets exhibiting quantum confinement effects, with bandgap widening to >1.5 eV compared to bulk crystals (1.3 eV). This dimensionality crossover unlocked new possibilities in anisotropic optoelectronics, evidenced by strong in-plane electrical and thermal conductivity variations [8] [9]. Theoretical studies further predicted valley-selective excitations controllable via linear polarization, positioning SnS as a candidate for valleytronics [9].

Motivation for Advanced Research: Bridging Theory and Application Gaps

The theoretical optoelectronic profile of SnS presents a compelling case for next-generation technologies. Its optimal direct bandgap (1.3–1.4 eV), near the Shockley-Queisser limit for single-junction solar cells, couples with an extraordinary absorption coefficient (>10⁴ cm⁻¹) across visible and near-infrared spectra. Computational studies suggest a maximum theoretical photovoltaic conversion efficiency of 32%, rivaling crystalline silicon [1] [4]. Additionally, its p-type conductivity and high carrier mobility (up to 100 cm²/V·s) make it suitable for thin-film transistors and sensors [1] [8].

Despite these advantages, a persistent efficiency gap plagues real-world devices. SnS-based solar cells have demonstrated only 4.4–5% power conversion efficiency (PCE) experimentally, significantly below theoretical predictions [1] [4] [6]. This discrepancy stems from interconnected challenges:

  • Defect Chemistry Complexities: Sn vacancies (V_Sn) and sulfur substitutions create deep trap states that enhance carrier recombination. Dual tin valency (Sn²⁺/Sn⁴⁺) promotes unintended SnS₂ or Sn₂S₃ phase inclusions during synthesis, degrading electronic homogeneity [4] [10].
  • Interfacial Incompatibilities: Mismatched band alignment with standard n-type partners (e.g., CdS, ZnO) induces recombination at heterojunctions. For instance, the conduction band offset at the SnS/CdS interface creates cliff-like barriers, reducing open-circuit voltage [4].
  • Scalability-Property Trade-offs: While solution-processable techniques like Successive Ionic Layer Adsorption and Reaction (SILAR) and chemical bath deposition offer cost advantages, they often yield films with poor stoichiometric control. Recent studies show that NaCl doping modifies grain orientation but introduces sodium diffusion-related instability [10].

Table 2: Performance Comparison of SnS Solar Cells by Deposition Technique

Synthesis MethodMaximum Efficiency (%)Open-Circuit Voltage (V)Key Limitations
Thermal Evaporation4.360.241SnS₂ secondary phase formation
Sputtering3.880.187Poor crystallinity at low temperatures
Chemical Bath Deposition2.840.339Uncontrolled grain coalescence
SILAR1.210.380Low thickness uniformity

Properties

CAS Number

12067-23-1

Product Name

Tin(II) sulfide

IUPAC Name

sulfanylidenetin

Molecular Formula

SnS
SSn

Molecular Weight

150.78 g/mol

InChI

InChI=1S/S.Sn

InChI Key

AFNRRBXCCXDRPS-UHFFFAOYSA-N

SMILES

S=[Sn]

Canonical SMILES

S=[Sn]

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